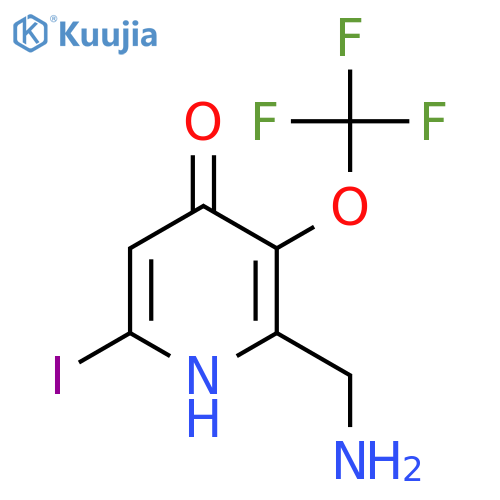

Cas no 1804768-95-3 (2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

1804768-95-3 structure

商品名:2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine

CAS番号:1804768-95-3

MF:C7H6F3IN2O2

メガワット:334.034424304962

CID:4831187

2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H6F3IN2O2/c8-7(9,10)15-6-3(2-12)13-5(11)1-4(6)14/h1H,2,12H2,(H,13,14)

- InChIKey: KYKAOQILIHUQQU-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(=C(CN)N1)OC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 349

- トポロジー分子極性表面積: 64.4

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029096668-1g |

2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine |

1804768-95-3 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1804768-95-3 (2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量